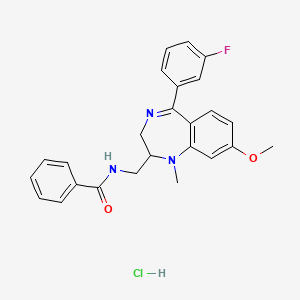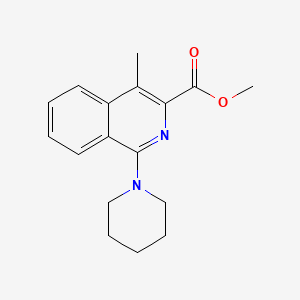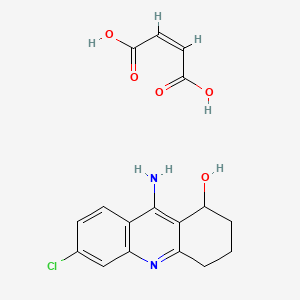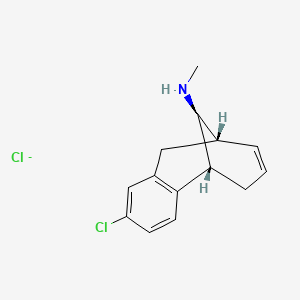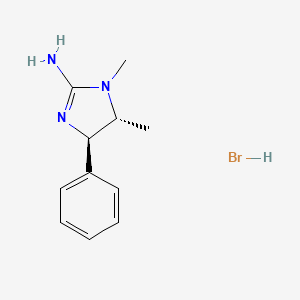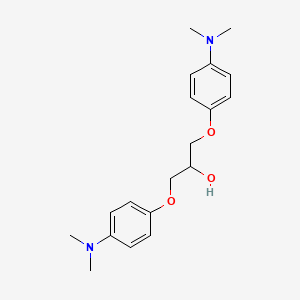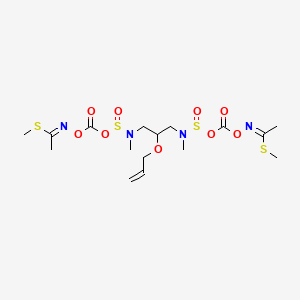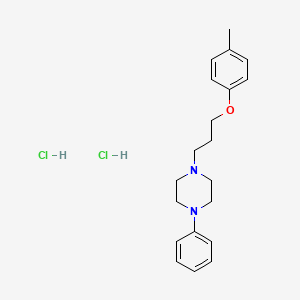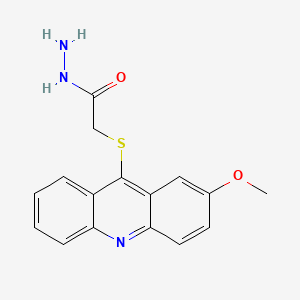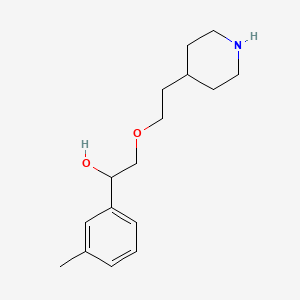
Disodium 2,2'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) is a complex organic compound with the molecular formula C36H34Br2N2Na2O8S2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) involves multiple steps. Typically, the process starts with the reaction of anthracene derivatives with brominated toluene sulphonates under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
相似化合物的比较
Similar Compounds
Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-methylbenzenesulphonate): Similar structure but with different substituents.
Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(4-chlorobenzenesulphonate): Contains chlorine instead of bromine atoms
Uniqueness
The uniqueness of Disodium 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(3-bromo-5-butyltoluene-4-sulphonate) lies in its specific structural features and the presence of bromine and butyl groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
73398-29-5 |
|---|---|
分子式 |
C36H34Br2N2Na2O8S2 |
分子量 |
892.6 g/mol |
IUPAC 名称 |
disodium;2-bromo-3-[[4-(2-bromo-4-butyl-6-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-6-butyl-4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H36Br2N2O8S2.2Na/c1-5-7-11-21-17-19(3)31(29(37)35(21)49(43,44)45)39-25-15-16-26(28-27(25)33(41)23-13-9-10-14-24(23)34(28)42)40-32-20(4)18-22(12-8-6-2)36(30(32)38)50(46,47)48;;/h9-10,13-18,39-40H,5-8,11-12H2,1-4H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI 键 |
RPLREUASRUWDQJ-UHFFFAOYSA-L |
规范 SMILES |
CCCCC1=C(C(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)CCCC)S(=O)(=O)[O-])Br)C(=O)C5=CC=CC=C5C3=O)Br)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


